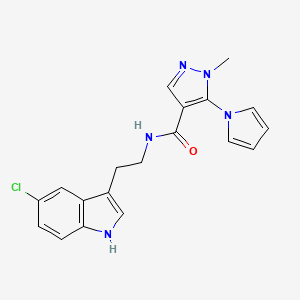![molecular formula C19H21N7O3S B5907340 2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B5907340.png)
2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[321]octan-4-one is a complex organic compound with a unique structure that includes a tetrazole ring, a triazole ring, and a bicyclic octane system
Preparation Methods
The synthesis of 2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one involves multiple steps, including the formation of the tetrazole and triazole rings, followed by their integration into the bicyclic octane system. The synthetic route typically starts with the preparation of the tetrazole ring through the reaction of 4-methylphenylhydrazine with sodium azide under acidic conditions. The triazole ring is then synthesized by reacting the tetrazole intermediate with ethyl isothiocyanate. Finally, the bicyclic octane system is introduced through a cyclization reaction involving the triazole intermediate and a suitable dioxabicycloalkane precursor.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole and triazole rings, using reagents such as alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various cyclic derivatives.
Scientific Research Applications
2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological effects. For example, it may inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar compounds to 2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one include other tetrazole and triazole derivatives, such as:
5-(4-methylphenyl)tetrazole: A simpler tetrazole derivative with similar antimicrobial properties.
1,2,4-triazole: A basic triazole compound used in various pharmaceutical applications.
6,8-dioxabicyclo[3.2.1]octane:
The uniqueness of this compound lies in its combination of these structural motifs, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-[4-ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-3-24-16(9-25-22-17(20-23-25)12-6-4-11(2)5-7-12)21-26(19(24)30)13-8-14(27)18-28-10-15(13)29-18/h4-7,13,15,18H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWWFIUGBZWPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=S)C2CC(=O)C3OCC2O3)CN4N=C(N=N4)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole](/img/structure/B5907261.png)
![3-{2-[(3S*,4S*)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5907264.png)
![N-(4-{[(3S)-3-(acetylamino)pyrrolidin-1-yl]carbonyl}phenyl)cyclobutanecarboxamide](/img/structure/B5907265.png)
![propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B5907275.png)

![[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](4-METHYLPIPERAZINO)METHANONE](/img/structure/B5907288.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5907293.png)

![1-(3-NITRO-4-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PHENYL)ETHAN-1-ONE](/img/structure/B5907302.png)
![ethyl 5-amino-7-(1,3-benzodioxol-5-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B5907304.png)

![4-(1,3-BENZODIOXOL-5-YL)-5-OXO-2-(1H-PYRROL-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B5907332.png)
![5-fluoro-3''-(2-furylmethyl)-1'-methyl-4'-pyridin-2-yl-2''-thioxo-4''H-dispiro[indole-3,2'-pyrrolidine-3',5''-[1,3]thiazolidine]-2,4''(1H)-dione](/img/structure/B5907350.png)
![5-amino-4-(4-methoxyphenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B5907351.png)
